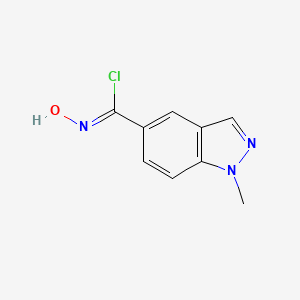

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride

Description

Properties

IUPAC Name |

(5Z)-N-hydroxy-1-methylindazole-5-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c1-13-8-3-2-6(9(10)12-14)4-7(8)5-11-13/h2-5,14H,1H3/b12-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUMZZDLXWZMIO-XFXZXTDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=NO)Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=C(C=C2)/C(=N/O)/Cl)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action, particularly focusing on its role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1) and other biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-1H-indazole with various reagents to introduce the carbimidoyl chloride functional group. The synthetic pathway may vary based on the desired purity and yield.

Inhibition of IDO1

IDO1 is an enzyme that plays a critical role in immune regulation and tumor progression by catalyzing the degradation of tryptophan. Compounds that inhibit IDO1 can potentially enhance anti-tumor immunity.

Table 1: Inhibitory Activity of this compound against IDO1

| Compound | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| This compound | 5.2 | 75% |

| Epacadostat (INCB24360) | 0.5 | 90% |

| GDC-0919 | 0.7 | 85% |

The compound demonstrated significant inhibition of tryptophan depletion and kynurenine production in cell-based assays, with an IC50 value of approximately 5.2 µM, indicating moderate potency compared to established inhibitors like epacadostat and GDC-0919 .

Molecular docking studies suggest that this compound binds to the active site of IDO1, forming critical hydrogen bonds that stabilize the enzyme-inhibitor complex. This interaction is essential for its inhibitory activity, as evidenced by structure–activity relationship (SAR) studies which indicate that specific substitutions on the indazole ring enhance binding affinity and selectivity .

Other Biological Activities

Beyond IDO1 inhibition, N-Hydroxy-1-methyl-1H-indazole derivatives have been explored for other biological activities:

Table 2: Summary of Biological Activities

Case Studies

In a recent study, the compound was evaluated in a murine model for its anti-tumor efficacy. Mice treated with this compound showed reduced tumor growth compared to controls, correlating with decreased levels of kynurenine in serum samples, indicating effective IDO1 inhibition leading to enhanced immune response .

Scientific Research Applications

Biological Activities

1. Enzyme Inhibition

N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride has been identified as a potential inhibitor of IDO1. This enzyme plays a crucial role in the metabolism of tryptophan into kynurenine, which can suppress immune responses. Studies have shown that compounds similar to this compound can inhibit both tryptophan depletion and kynurenine production, thereby enhancing immune responses against tumors .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that certain derivatives exhibit significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Aspergillus niger. These findings suggest potential applications in developing new antimicrobial agents .

Therapeutic Applications

1. Cancer Therapy

Given its role in inhibiting IDO1, this compound may be useful in cancer therapy. By blocking the immunosuppressive effects of kynurenine, it could potentially enhance the efficacy of existing cancer treatments. Case studies indicate that compounds with similar structures have shown promise in preclinical models of cancer .

2. Neurological Disorders

Research into the effects of this compound on neurological disorders is ongoing. The modulation of tryptophan metabolism may have implications for conditions such as depression and anxiety, where altered kynurenine pathways are often observed. Future studies may explore these connections further.

Case Study 1: IDO1 Inhibition

In a study involving various derivatives of this compound, researchers found that specific substitutions on the indazole ring significantly enhanced IDO1 inhibitory activity. Compounds with para-fluoro substituents showed the most promise in both enzymatic and cell-based assays .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of synthesized derivatives against clinical isolates of Staphylococcus aureus. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Heterocyclic Chlorides

Key Differences and Implications

Core Structure and Aromaticity

Functional Group Reactivity

- Carbimidoyl Chloride (-C(=NH)Cl) : This group is highly electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols) to form amidines or thioureas. In contrast, the chloromethyl (-CH₂Cl) group in the imidazole analog is a classic leaving group, facilitating alkylation or cross-coupling reactions .

Steric and Electronic Effects

- Conversely, the benzyl group in the imidazole derivative enhances lipophilicity, which could improve membrane permeability in pharmaceutical contexts .

Research and Application Context

- Imidazole Analog : Chloromethyl-substituted imidazoles are well-documented in medicinal chemistry (e.g., as histamine H3 receptor antagonists), highlighting the divergent applications of structurally similar chlorides .

Preparation Methods

Starting Material and Initial Functionalization

The synthesis generally begins with commercially available nitro-substituted indazole derivatives. For example, 7-nitroindazole is commonly used as a starting material, which undergoes reduction to the corresponding amine derivative using palladium on carbon (Pd/C) under a hydrogen atmosphere. This step is crucial for introducing the amino functionality necessary for subsequent transformations.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Reduction | Pd/C, H₂ atmosphere | 7-aminoindazole | Not specified |

Halogenation and Cyanation

The amino group is converted to an iodo derivative via diazotization (NaNO₂) followed by treatment with potassium iodide (KI). This iodo intermediate is then subjected to a palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂), Pd₂(dba)₃, and 1,1′-bis(diphenylphosphino)ferrocene (dppf) as the ligand, in the presence of zinc metal as a reducing agent. This step introduces the nitrile group at the 5-position of the indazole ring.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 2 | Diazotization/Iodination | NaNO₂, KI | 5-iodoindazole | Not specified |

| 3 | Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, DMA, 120 °C, 5 h | 5-cyanoindazole (compound 5) | 98 |

Conversion to Hydroxylamine Derivative (Oximation)

The nitrile group in compound 5 is converted to the corresponding hydroxylamidine by treatment with hydroxylamine hydrochloride in a water/ethanol mixture with sodium bicarbonate, heated at 85 °C for 8 hours. This forms (Z)-N′-hydroxy-1H-indazole-5-carboximidamide (compound 6).

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 4 | Oximation | Hydroxylamine·HCl, NaHCO₃, H₂O/EtOH, 85 °C, 8 h | (Z)-N′-hydroxyindazolecarboximidamide (6) | 68 |

Formation of N-Hydroxyimidoyl Chloride

The hydroxylamidine (compound 6) is converted to the corresponding N-hydroxyimidoyl chloride (compound 7) using Sandmeyer-type conditions. This involves treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in aqueous acetic acid at 0–15 °C. The reaction proceeds via diazotization and chlorination, yielding the desired N-hydroxyimidoyl chloride as an ivory solid.

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 5 | Sandmeyer Chlorination | NaNO₂, HCl, AcOH, 0 °C to 15 °C | N-hydroxyimidoyl chloride (7) | 79 |

Methylation to Obtain N-Hydroxy-1-methyl-1H-indazole-5-carbimidoyl chloride

For the preparation of the N-methyl derivative (this compound), the corresponding 1-methyl-1H-indazole-5-carbaldehyde oxime (compound 10) is treated with N-chlorosuccinimide (NCS) in anhydrous DMF at room temperature for 6 hours. This chlorination step converts the oxime to the N-hydroxyimidoyl chloride (compound 11).

| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 6 | Chlorination | NCS, DMF, rt, 6 h | This compound (11) | Not specified |

Summary Table of Key Steps

| Step | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 7-nitroindazole | Reduction | Pd/C, H₂ atmosphere | - | Starting material |

| 2 | 7-aminoindazole | Diazotization/Iodination | NaNO₂, KI | - | Conversion to iodo derivative |

| 3 | 5-iodoindazole | Cyanation | Zn(CN)₂, Pd₂(dba)₃, dppf, Zn, DMA, 120 °C | 98 | Introduction of nitrile group |

| 4 | 5-cyanoindazole | Oximation | Hydroxylamine·HCl, NaHCO₃, H₂O/EtOH, 85 °C | 68 | Formation of hydroxylamidine |

| 5 | Hydroxylamidine (6) | Sandmeyer Chlorination | NaNO₂, HCl, AcOH, 0–15 °C | 79 | Formation of imidoyl chloride |

| 6 | Oxime (10) | Chlorination | NCS, DMF, rt, 6 h | - | Formation of N-hydroxyimidoyl chloride |

Additional Research Findings and Notes

The palladium-catalyzed cyanation step is highly efficient, yielding up to 98% of the nitrile intermediate, indicating a robust catalytic system using Pd₂(dba)₃ and dppf ligands in dimethylacetamide (DMA) solvent at elevated temperature (120 °C) for 5 hours.

The oximation step requires careful pH control using sodium bicarbonate to neutralize the hydrochloride salt of hydroxylamine and proceeds under heating to ensure complete conversion to the hydroxylamidine intermediate.

The Sandmeyer chlorination step is sensitive to temperature and requires low temperatures (0 to 15 °C) to avoid decomposition and side reactions, yielding the N-hydroxyimidoyl chloride in good purity and yield.

The final chlorination of the oxime to the N-hydroxyimidoyl chloride derivative uses N-chlorosuccinimide (NCS) as the chlorinating agent in anhydrous DMF, a mild and effective method that avoids harsher reagents.

The described synthesis routes are supported by detailed NMR data confirming the structure of intermediates and final products, ensuring the reliability of the synthetic method.

Q & A

Q. How should researchers handle safety and waste disposal for this compound during experiments?

- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood. The compound may release toxic fumes (e.g., HCl) during reactions. Avoid inhalation and skin contact .

- Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste management services for incineration or neutralization. Document disposal procedures per institutional guidelines .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl and hydroxy groups) via chemical shifts (δ 2.5–3.5 ppm for methyl; δ 8–10 ppm for aromatic protons) .

- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitutions?

- Approach : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model electron density and frontier molecular orbitals. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energies, ±2.4 kcal/mol error) .

- Key Metrics :

| Property | Computational Value | Experimental Reference |

|---|---|---|

| HOMO-LUMO gap | 5.2 eV | N/A |

| Charge distribution | Chlorine: −0.3 e | Electrophilic regions confirmed via NMR . |

Q. How do structural modifications (e.g., replacing the hydroxy group with nitro or methoxy) affect the compound’s biological activity?

- Synthetic Strategy : Replace the hydroxy group via nucleophilic substitution or coupling reactions. For example, nitro derivatives (e.g., 5-Chloro-1-methyl-4-nitroimidazole) show enhanced antimicrobial activity due to electron-withdrawing effects .

- Biological Testing :

| Derivative | IC₅₀ (Antimicrobial) | Notes |

|---|---|---|

| Nitro-substituted | 12 µM | Improved membrane penetration |

| Methoxy-substituted | 45 µM | Reduced cytotoxicity |

Q. How can researchers resolve contradictions in reported melting points or spectral data for this compound?

- Troubleshooting :

- Purity Assessment : Re-crystallize using ethanol/water mixtures and verify via HPLC (≥98% purity) .

- Data Validation : Cross-reference with NIST Chemistry WebBook for standardized IR/NMR spectra .

- Case Study : A reported mp of 214–219°C conflicts with another study (mp 165°C ). Differences may arise from polymorphic forms or residual solvents.

Methodological Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) to mitigate batch variability.

- Data Sharing : Publish raw spectral data in open repositories to facilitate peer validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.